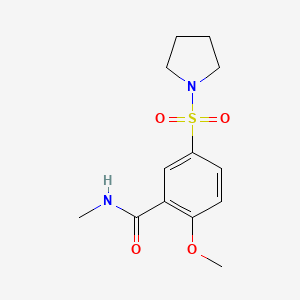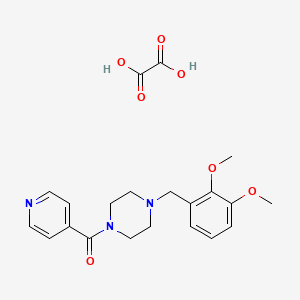![molecular formula C15H14FN3O3 B5100287 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the development of drugs for various diseases. It belongs to the class of benzamide derivatives and has a molecular formula of C15H14FN3O3.
Mecanismo De Acción
The exact mechanism of action of 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is not fully understood. However, it has been suggested that it works by binding to certain receptors in the brain, including dopamine and serotonin receptors. This binding leads to the modulation of neurotransmitter release, which can have a range of effects on the body.
Biochemical and Physiological Effects
Studies have shown that 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This can lead to an improvement in mood and a reduction in symptoms of depression and anxiety. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its potential applications in the development of drugs for various diseases. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of neurological disorders and cancer. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to obtain.
Direcciones Futuras
There are several future directions for the research and development of 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide. One possible direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-cancer properties and develop it as a potential anti-cancer agent. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-fluoro-N-(2-chloroethyl)benzamide with 2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has shown potential applications in the development of drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of neurological disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-12-6-2-1-5-11(12)15(20)18-10-9-17-13-7-3-4-8-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSNYBMKOKIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=CC=C2[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)

![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)

![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)